molecular formula C10H8ClN3 B577602 5-Chloro-[2,3'-bipyridin]-5'-amine CAS No. 1255634-16-2

5-Chloro-[2,3'-bipyridin]-5'-amine

Cat. No. B577602
M. Wt: 205.645
InChI Key: LTOFHXHMKOBSDL-UHFFFAOYSA-N
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Description

5-Chloro-[2,3'-bipyridin]-5'-amine is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyridine and has a wide range of applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-Chloro-[2,3'-bipyridin]-5'-amine is not fully understood. However, it is known to interact with metal ions and form stable complexes. These metal complexes have unique properties that make them useful in various applications. For example, they can act as catalysts in chemical reactions, or they can bind to specific proteins and enzymes, leading to changes in their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Chloro-[2,3'-bipyridin]-5'-amine are not well studied. However, it is known to interact with metal ions, which play important roles in various biological processes. Therefore, it is possible that 5-Chloro-[2,3'-bipyridin]-5'-amine may have an impact on these processes, although further research is needed to confirm this.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Chloro-[2,3'-bipyridin]-5'-amine in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug discovery. However, one limitation of using 5-Chloro-[2,3'-bipyridin]-5'-amine is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research of 5-Chloro-[2,3'-bipyridin]-5'-amine. One direction is the synthesis of novel metal complexes that have unique properties and applications. Another direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, the use of 5-Chloro-[2,3'-bipyridin]-5'-amine as a building block for the synthesis of novel organic molecules and polymers has potential applications in material science and drug discovery. Finally, further research is needed to understand the biochemical and physiological effects of 5-Chloro-[2,3'-bipyridin]-5'-amine and its potential impact on biological processes.
In conclusion, 5-Chloro-[2,3'-bipyridin]-5'-amine is a versatile compound with a wide range of applications in scientific research. Its ability to form stable complexes with metal ions makes it useful in various applications, such as catalysis, drug discovery, and material science. Future research directions include the synthesis of novel metal complexes, the development of new fluorescent probes, and the study of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-Chloro-[2,3'-bipyridin]-5'-amine can be achieved through a multi-step process. The first step involves the synthesis of 2,3'-bipyridine by reacting 2-bromopyridine with sodium amide. The second step involves the chlorination of 2,3'-bipyridine using thionyl chloride to obtain 5-chloro-2,3'-bipyridine. The final step involves the reaction of 5-chloro-2,3'-bipyridine with ammonia to obtain 5-Chloro-[2,3'-bipyridin]-5'-amine.

Scientific Research Applications

5-Chloro-[2,3'-bipyridin]-5'-amine has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, drug discovery, and material science. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been used as a building block in the synthesis of novel organic molecules and polymers.

properties

IUPAC Name

5-(5-chloropyridin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-1-2-10(14-5-8)7-3-9(12)6-13-4-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFHXHMKOBSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745096
Record name 5-Chloro[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[2,3'-bipyridin]-5'-amine

CAS RN

1255634-16-2
Record name 5-Chloro[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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